L-Alanine-d4: A Comprehensive Technical Guide for Researchers
L-Alanine-d4: A Comprehensive Technical Guide for Researchers
An In-depth Overview of the Synthesis, Chemical Properties, and Applications of Deuterated L-Alanine in Advanced Research
Introduction
L-Alanine-d4 is a stable isotope-labeled version of the non-essential amino acid L-alanine, in which four hydrogen atoms have been replaced by deuterium. This isotopic substitution, which increases the molecular weight, makes L-Alanine-d4 an invaluable tool in various scientific disciplines, particularly in metabolic research, drug development, and structural biology. Its chemical similarity to the endogenous L-alanine allows it to participate in biological pathways without altering physiological processes, while its distinct mass enables its differentiation and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of L-Alanine-d4, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
L-Alanine-d4, also known by its IUPAC name (2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid, possesses physical and chemical properties that are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.[1][2] This subtle distinction is the basis for its utility in a wide range of analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃D₄NO₂ | [2] |
| Molecular Weight | 93.12 g/mol | [1] |
| Exact Mass | 93.072785450 Da | |
| CAS Number | 18806-29-6 | |
| Appearance | White to off-white solid | |
| Melting Point | 314.5 °C (decomposes) | |
| Solubility | Sparingly soluble in water; slightly soluble in aqueous acid and methanol. | |
| Optical Activity | [α]25/D +14.5° (c = 2 in 1 M HCl) | |
| Isotopic Purity | Typically ≥98 atom % D | |
| XLogP3 | -3 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Synthesis of L-Alanine-d4
The synthesis of L-Alanine-d4 involves the introduction of deuterium atoms into the L-alanine molecule. While several methods exist for the deuteration of amino acids, a common approach involves non-enzymatic transamination. This method utilizes a catalyst, such as a pyridoxal derivative, in conjunction with a metal salt like copper(II) sulfate in heavy water (D₂O).
A generalized synthetic approach can also be adapted from established methods for the synthesis of racemic alanine, followed by enzymatic resolution to obtain the L-enantiomer. For example, a common route to dl-alanine is through the Strecker synthesis, starting from acetaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis. To produce the deuterated form, deuterated starting materials would be required. Another approach involves the amination of α-bromopropionic acid with ammonia. To obtain L-Alanine-d4, one would start with deuterated α-bromopropionic acid and then resolve the resulting racemic mixture.
Below is a logical workflow for a plausible synthesis of L-Alanine-d4.
Caption: A logical workflow for the synthesis of L-Alanine-d4.
Key Applications and Experimental Protocols
L-Alanine-d4 is a versatile tool with numerous applications in biomedical and pharmaceutical research. Its primary utility lies in its role as a tracer for metabolic studies and as an internal standard for quantitative analysis.
Internal Standard in Quantitative Mass Spectrometry
Due to its chemical identity with L-alanine and its distinct mass, L-Alanine-d4 is an ideal internal standard for the accurate quantification of L-alanine in complex biological matrices such as plasma, urine, and tissue extracts. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.
This protocol is adapted from a validated method for the quantification of 20 proteinogenic L-amino acids in mouse plasma.
a. Materials and Reagents:
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L-Alanine-d4 (as part of a stable-isotope-labeled amino acid internal standard mixture)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid
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Ammonium formate
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Ultrapure water
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Mouse plasma samples
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Intrada Amino Acid column (or equivalent)
b. Preparation of Standards and Samples:
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Stock Solutions: Prepare individual stock solutions of L-alanine and other amino acids in 50% methanol.
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Working Standard Solutions: Serially dilute the stock solutions to create a series of working standard solutions for the calibration curve.
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Internal Standard (IS) Working Solution: Prepare a working solution of L-Alanine-d4 and other stable-isotope-labeled amino acids in a suitable solvent (e.g., acetonitrile:water:formic acid, 80:20:1 v/v/v).
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Sample Preparation:
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Thaw frozen mouse plasma samples on ice.
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To 5 µL of plasma, add a sufficient volume of the IS working solution.
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Precipitate proteins by adding a protein precipitation agent (e.g., methanol or acetonitrile) and vortex thoroughly.
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Centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to a new tube and dilute with an appropriate mobile phase for LC-MS/MS analysis.
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c. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: Intrada Amino Acid column (e.g., 100 x 2 mm, 3 µm).
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Mobile Phase A: Aqueous solution with 100 mM ammonium formate.
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Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3 v/v/v).
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Flow Rate: 0.6 mL/min.
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Gradient Elution: Develop a gradient to separate the amino acids.
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Mass Spectrometry (MS):
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Ionization Mode: Positive electrospray ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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L-Alanine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
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L-Alanine-d4: Monitor the corresponding transition for the deuterated internal standard (precursor m/z will be shifted by +4).
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d. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
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Determine the concentration of L-alanine in the plasma samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Caption: Workflow for amino acid quantification using L-Alanine-d4.
Tracer in Metabolic Flux Analysis
L-Alanine-d4 is employed as a tracer to study metabolic pathways and quantify the rates of metabolic reactions (fluxes). By introducing L-Alanine-d4 into a biological system, researchers can track the incorporation of deuterium into other metabolites, providing insights into pathways such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and transamination reactions.
This protocol provides a general framework for a cell culture-based metabolic labeling experiment.
a. Materials and Reagents:
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L-Alanine-d4
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Cell culture medium deficient in L-alanine
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Dialyzed fetal bovine serum (if required)
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Cultured cells of interest
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Phosphate-buffered saline (PBS)
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Methanol (ice-cold, 80%)
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Scraper
b. Cell Culture and Labeling:
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Culture cells to the desired confluency in standard growth medium.
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Aspirate the standard medium and wash the cells with PBS.
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Replace the medium with the L-alanine-deficient medium supplemented with a known concentration of L-Alanine-d4. The concentration and labeling duration should be optimized for the specific cell type and pathway of interest.
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Incubate the cells under their normal growth conditions for the desired labeling period.
c. Metabolite Extraction:
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Aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism by adding ice-cold 80% methanol to the culture dish.
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Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
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Vortex the samples and incubate at -20°C for at least one hour to precipitate proteins.
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Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Collect the supernatant containing the polar metabolites.
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Dry the metabolite extracts, for example, using a vacuum concentrator.
d. Analysis:
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Resuspend the dried extracts in a suitable solvent for analysis by LC-MS/MS or NMR spectroscopy.
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Analyze the samples to determine the isotopic enrichment in downstream metabolites.
e. Data Interpretation:
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The pattern and extent of deuterium incorporation into various metabolites provide information about the activity of specific metabolic pathways.
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Computational modeling can be used for a more quantitative metabolic flux analysis.
Caption: Metabolic pathways traced by L-Alanine-d4.
NMR Spectroscopy in Structural Biology
In NMR spectroscopy, particularly for larger proteins, extensive deuteration is often necessary to simplify complex proton NMR spectra and reduce signal overlap. L-Alanine-d4 can be incorporated into proteins, and its deuterated methyl group can be used in methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to study the structure and dynamics of large protein complexes.
Conclusion
L-Alanine-d4 is a powerful and versatile tool for researchers in the life sciences. Its utility as an internal standard ensures accurate and reliable quantification of L-alanine in complex biological samples, while its application as a metabolic tracer provides invaluable insights into the intricate network of metabolic pathways. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of L-Alanine-d4 in a variety of research settings, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.
